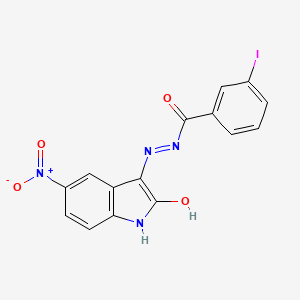

(Z)-3-iodo-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

Description

(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that includes an indoline-2,3-dione moiety, a nitro group, and an iodo substituent, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-3-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9IN4O4/c16-9-3-1-2-8(6-9)14(21)19-18-13-11-7-10(20(23)24)4-5-12(11)17-15(13)22/h1-7,17,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZSTSONSAPFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9IN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601140677 | |

| Record name | 3-Iodobenzoic acid 2-(1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324777-30-2 | |

| Record name | 3-Iodobenzoic acid 2-(1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601140677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide typically involves a multi-step process. One common method includes the condensation reaction of isatins with hydrazides in the presence of suitable catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield. Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis process efficiently .

Chemical Reactions Analysis

(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The iodo substituent can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets. For instance, its inhibitory effect on Mycobacterium tuberculosis DNA gyrase is attributed to its ability to bind to the enzyme’s active site, thereby preventing the replication of bacterial DNA . The compound’s structure allows it to form strong interactions with the enzyme, leading to its potent inhibitory activity.

Comparison with Similar Compounds

(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide can be compared with other indole derivatives such as:

(Z)-N-Methyl-2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinecarbothioamide: This compound also features a nitro group and an indoline-2,3-dione moiety but differs in its substituents, leading to different biological activities.

Indole-3-acetic acid: A naturally occurring plant hormone that shares the indole nucleus but has different functional groups and biological roles. The uniqueness of (Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

(Z)-3-iodo-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be characterized by its molecular formula , featuring an iodo substituent and a nitro group that may enhance its reactivity and biological interactions. The presence of the indole moiety is notable for its role in biological systems, often associated with various pharmacological activities.

- Induction of Apoptosis : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases, which are crucial for the apoptotic process. For instance, related hydrazones have been reported to exhibit potent apoptosis-inducing activity with EC50 values in the low micromolar range .

- Inhibition of Tubulin Polymerization : Similar compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis, making these compounds potential anticancer agents .

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Hydrazones have been documented to exhibit antibacterial activity against various strains, with MIC values indicating effective concentrations for inhibiting bacterial growth .

Anticancer Activity

The efficacy of this compound was evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colorectal carcinoma) | 0.24 | Apoptosis induction |

| SNU398 (Hepatocellular carcinoma) | 0.17 | Tubulin polymerization inhibition |

| RKO (Colon cancer) | 0.14 | Apoptosis induction |

These results indicate that the compound has a strong potential for use in cancer therapy, particularly against colorectal and liver cancers.

Antimicrobial Activity

In vitro studies have demonstrated that related hydrazones exhibit significant antibacterial activity:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 | Bactericidal |

| Escherichia coli | 7.81 | 15.62 | Bacteriostatic |

These findings suggest that modifications to the hydrazone structure can lead to enhanced antimicrobial properties.

Case Studies and Comparative Analysis

Recent research has focused on modifying the hydrazone scaffold to improve bioactivity. For example, derivatives with different substituents at the benzohydrazide position were synthesized and tested for their biological activities:

- N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide : This compound showed an EC50 value of 0.24 µM in HCT116 cells, indicating high potency.

- N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide : Demonstrated a GI50 value of 0.056 µM in growth inhibition assays.

These studies highlight the importance of structural modifications in enhancing the biological activity of indole-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.